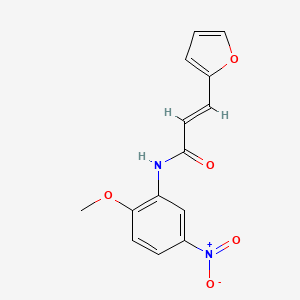

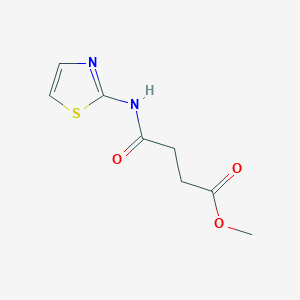

3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of furan derivatives like 3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide involves condensation reactions, where acyl chlorides are reacted with amines. For instance, Saikachi and Suzuki (1958) described the preparation of various 3-(5-nitro-2-furyl) acrylamides through the condensation of 3-(5-nitro-2-furyl) acryloyl chloride with alkylamines, showcasing the foundational methodologies for synthesizing similar compounds (Saikachi & Suzuki, 1958).

Molecular Structure Analysis

Research on the molecular structure of furan derivatives, including acrylamide compounds, often involves X-ray diffraction, infrared spectra, and differential thermal analysis. Kiryu and Iguchi (1967) identified different crystal forms of trans-2-(2-furyl)-3-(5-nitro-2-furyl)-acrylamide through such methods, providing insights into the structural aspects that could be applied to study 3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide (Kiryu & Iguchi, 1967).

Chemical Reactions and Properties

The chemical behavior of furan derivatives includes reactions with nitromethane and the study of cis-trans isomerization. For example, Pevzner (2016) synthesized 3-(furyl)-3-(diethoxyphosphoryl)acrylates and investigated their reactions with nitromethane, offering a window into the types of chemical reactions 3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide might undergo (Pevzner, 2016).

Physical Properties Analysis

Studies on polymorphism, solubility, and crystal structure are key to understanding the physical properties of furan derivatives. The work by Kiryu and Iguchi on the crystal forms of furylfuramide provides relevant information on the potential physical properties of similar compounds, highlighting the importance of solvent choice and temperature conditions in determining crystal structure and solubility (Kiryu & Iguchi, 1967).

Chemical Properties Analysis

The chemical properties of 3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide can be inferred from studies on similar compounds, focusing on reactivity, isomerization, and interactions with biological molecules. Clarke, Wardman, and Wilson (1984) explored the cis-trans isomerization of (5-nitro-2-furyl)acrylamide initiated by biological reducing agents, shedding light on the reactivity and stability of furan acrylamides in biological contexts (Clarke, Wardman, & Wilson, 1984).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide and its derivatives have been studied for their synthesis and potential antibacterial activities. A study detailed the preparation of various 3-(5-nitro-2-furyl) acrylamides by condensing 3-(5-nitro-2-furyl) acryloyl chloride and alkylamines. Among these derivatives, a particular compound demonstrated higher solubility in water and strong antibacterial activity, indicating the compound's utility in developing antibacterial agents (Saikachi & Suzuki, 1958).

Studies on Steric Configurations

Research has also focused on the synthesis and steric configurations of furan compounds, including 3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids and their derivatives. These studies are vital for understanding the compounds' chemical properties and potential applications in material science and drug design (Hirao, Kato, & Kozakura, 1973).

Polymorphism Studies

Investigations into the polymorphism of 2-(2-furyl)-3-(5-nitro-2-furyl)-acrylamide have revealed different crystal forms, providing insights into the compound's physical and chemical stability. Understanding polymorphism is crucial for pharmaceutical applications, where crystal form can affect drug bioavailability and efficacy (Kiryu & Iguchi, 1967).

Enzymatic Reduction Studies

The reduction of nitrofuran derivatives, including 3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide, by enzymes such as xanthine oxidase, has been studied to identify the reduction products. These studies contribute to understanding the metabolic pathways and potential toxicological effects of nitrofuran compounds (Tatsumi, Kitamura, & Yoshimura, 1976).

Cytotoxicity and Carcinogenicity Research

Research into the cytotoxic and carcinogenic potential of 3-(2-furyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has shown its effects on inducing malignant transformations in cell cultures and animal models. These studies are crucial for assessing the safety and potential health risks associated with exposure to such compounds (Pienta, Lebherz, & Takayama, 1978).

Eigenschaften

IUPAC Name |

(E)-3-(furan-2-yl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c1-20-13-6-4-10(16(18)19)9-12(13)15-14(17)7-5-11-3-2-8-21-11/h2-9H,1H3,(H,15,17)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOVXBWJNVYNDC-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(furan-2-yl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S)-1-benzyl-2-methoxyethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5514570.png)

![N-(4-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5514584.png)

![(4aS*,7aR*)-1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514604.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)

![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5514675.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5514681.png)

![2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B5514690.png)